molecular formula C29H30N4O4 B11276059 5-(2,4-dioxo-1-(2-oxo-2-(phenethylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)-N-phenylpentanamide

5-(2,4-dioxo-1-(2-oxo-2-(phenethylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)-N-phenylpentanamide

Cat. No.: B11276059
M. Wt: 498.6 g/mol
InChI Key: OAJVGUBEVAXDDY-UHFFFAOYSA-N
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Description

5-(2,4-DIOXO-1-{[(2-PHENYLETHYL)CARBAMOYL]METHYL}-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-PHENYLPENTANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is known for its biological activity and is often found in pharmaceutical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-DIOXO-1-{[(2-PHENYLETHYL)CARBAMOYL]METHYL}-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-PHENYLPENTANAMIDE typically involves multiple steps, starting with the preparation of the quinazoline core This can be achieved through the cyclization of appropriate precursors under controlled conditionsThese reactions often require the use of coupling reagents such as EDCI or DCC and may be carried out in solvents like DMF or DCM under inert atmosphere .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions

5-(2,4-DIOXO-1-{[(2-PHENYLETHYL)CARBAMOYL]METHYL}-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-PHENYLPENTANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(2,4-DIOXO-1-{[(2-PHENYLETHYL)CARBAMOYL]METHYL}-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-PHENYLPENTANAMIDE involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds with similar quinazoline cores, such as gefitinib and erlotinib, which are used in cancer treatment.

    Amide Derivatives: Compounds with similar amide linkages, such as N-phenylacetamide and N-phenylpropionamide.

Uniqueness

What sets 5-(2,4-DIOXO-1-{[(2-PHENYLETHYL)CARBAMOYL]METHYL}-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-PHENYLPENTANAMIDE apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C29H30N4O4

Molecular Weight

498.6 g/mol

IUPAC Name

5-[2,4-dioxo-1-[2-oxo-2-(2-phenylethylamino)ethyl]quinazolin-3-yl]-N-phenylpentanamide

InChI

InChI=1S/C29H30N4O4/c34-26(31-23-13-5-2-6-14-23)17-9-10-20-32-28(36)24-15-7-8-16-25(24)33(29(32)37)21-27(35)30-19-18-22-11-3-1-4-12-22/h1-8,11-16H,9-10,17-21H2,(H,30,35)(H,31,34)

InChI Key

OAJVGUBEVAXDDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NC4=CC=CC=C4

Origin of Product

United States

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